molecular formula C18H19FO B1324058 4-Tert-butyl-3'-fluoro-4'-methylbenzophenone CAS No. 951886-36-5

4-Tert-butyl-3'-fluoro-4'-methylbenzophenone

Cat. No.: B1324058
CAS No.: 951886-36-5
M. Wt: 270.3 g/mol
InChI Key: RQEZXNCLTWCMAP-UHFFFAOYSA-N
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Description

4-Tert-butyl-3’-fluoro-4’-methylbenzophenone is an organic compound with the molecular formula C18H19FO It is a derivative of benzophenone, characterized by the presence of a tert-butyl group, a fluoro group, and a methyl group on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-3’-fluoro-4’-methylbenzophenone typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 3-fluoro-4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 4-Tert-butyl-3’-fluoro-4’-methylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: 4-Tert-butyl-3’-fluoro-4’-methylbenzophenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

    Substitution: The fluoro and methyl groups on the benzene ring can participate in electrophilic or nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-Tert-butyl-3’-fluoro-4’-methylbenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3’-fluoro-4’-methylbenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance its binding affinity and selectivity for certain molecular targets, while the tert-butyl and methyl groups can influence its lipophilicity and metabolic stability.

Comparison with Similar Compounds

  • 4-Tert-butyl-4’-fluoro-3’-methylbenzophenone
  • 4-Tert-butyl-3’-chloro-4’-methylbenzophenone
  • 4-Tert-butyl-3’-fluoro-4’-ethylbenzophenone

Comparison: 4-Tert-butyl-3’-fluoro-4’-methylbenzophenone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, the presence of the fluoro group can enhance its electron-withdrawing properties, affecting its reactivity in electrophilic and nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, which can influence its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-fluoro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FO/c1-12-5-6-14(11-16(12)19)17(20)13-7-9-15(10-8-13)18(2,3)4/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEZXNCLTWCMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501175996
Record name [4-(1,1-Dimethylethyl)phenyl](3-fluoro-4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-36-5
Record name [4-(1,1-Dimethylethyl)phenyl](3-fluoro-4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,1-Dimethylethyl)phenyl](3-fluoro-4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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